Dimethyl 4-azidoquinoline-2,8-dicarboxylate
Overview
Description
Dimethyl 4-azidoquinoline-2,8-dicarboxylate is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of an azido group at the 4-position and two ester groups at the 2 and 8 positions of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 4-azidoquinoline-2,8-dicarboxylate typically involves the reaction of 4-azidoquinoline N-oxide with dimethyl acetylenedicarboxylate. This reaction proceeds via a 1,3-dipolar cycloaddition mechanism at the N-oxide group rather than the azide group . The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like molecular iodine at elevated temperatures (around 80°C) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-azidoquinoline-2,8-dicarboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions due to the presence of the azido group.
Substitution Reactions: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve dipolarophiles such as acetylenes or alkenes under mild to moderate temperatures.
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Cycloaddition Reactions: Formation of triazole derivatives.
Substitution Reactions: Formation of amides or esters, depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4-azidoquinoline-2,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the synthesis of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of dimethyl 4-azidoquinoline-2,8-dicarboxylate primarily involves its ability to undergo cycloaddition reactions. The azido group acts as a 1,3-dipole, reacting with dipolarophiles to form stable triazole rings . This reactivity is leveraged in various applications, including the synthesis of bioactive molecules and materials with unique properties.
Comparison with Similar Compounds
Dimethyl acetylenedicarboxylate: Shares the ester functional groups and is used in similar cycloaddition reactions.
Quinoline-2,4-dicarboxylate derivatives: Similar quinoline backbone with different substitution patterns.
Uniqueness: Dimethyl 4-azidoquinoline-2,8-dicarboxylate is unique due to the presence of both the azido group and the ester groups on the quinoline ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
dimethyl 4-azidoquinoline-2,8-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-20-12(18)8-5-3-4-7-9(16-17-14)6-10(13(19)21-2)15-11(7)8/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHNKMLIKVQOOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=C(C=C2N=[N+]=[N-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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